molecular formula C16H14N4OS B2578128 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034288-54-3

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2578128
CAS RN: 2034288-54-3
M. Wt: 310.38
InChI Key: XNUFMSSFFXMWMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using various methods. One such method involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds is characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1H-1,2,3-triazole compounds are diverse. They have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The loss of hydrogen bond donor/acceptor group at triazole substituted aryl group makes the molecule less active .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone in lab experiments is that it is relatively easy to synthesize using the CuAAC reaction. It also has a high degree of selectivity and potency, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize for specific applications.

Future Directions

There are several future directions for research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone. One direction is to further study its potential as an anti-cancer agent, including testing its efficacy in animal models and developing derivatives that could be more effective. Another direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and optimize it for specific applications.

Synthesis Methods

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. This triazole ring is then reacted with an azetidine ring and a thiophene ring to form the final compound.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone has been studied for its potential applications in scientific research, specifically in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent, as well as a potential treatment for other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-7-6-17-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUFMSSFFXMWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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